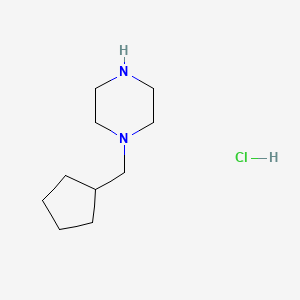

1-(Cyclopentylmethyl)piperazine hydrochloride

Description

1-(Cyclopentylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H21ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

1-(cyclopentylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.ClH/c1-2-4-10(3-1)9-12-7-5-11-6-8-12;/h10-11H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRRYQRKCOGWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743706 | |

| Record name | 1-(Cyclopentylmethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048649-04-2, 1215167-72-8 | |

| Record name | Piperazine, 1-(cyclopentylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048649-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopentylmethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (round-bottom flask) | Continuous flow system |

| Cyclization Time | 4–6 hours | 20–30 minutes |

| Yield | 60–70% | 75–85% |

| Purification | Column chromatography | Recrystallization |

Post-reaction workup in industrial settings involves recrystallization from ethanol-water mixtures to achieve >99% purity. This method avoids the high costs of chromatographic purification, making it economically viable for ton-scale production.

Protection and Deprotection Strategies

Protective groups are essential to prevent undesired side reactions during synthesis. The nosyl (2-nitrobenzenesulfonyl) group is frequently used to shield amine functionalities in the diamine precursor. Deprotection is achieved via treatment with hydrochloric acid in methanol, which cleaves the sulfonamide bond without degrading the piperazine core.

Alternative protecting groups, such as tert-butoxycarbonyl (Boc) , have been explored but require harsher deprotection conditions (e.g., trifluoroacetic acid), which may compromise yield.

Purification and Characterization

Final purification typically involves recrystallization from a 3:1 ethanol-water mixture, yielding colorless crystals. Analytical characterization includes:

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system. By modulating the activity of these receptors, the compound can exert various pharmacological effects .

Comparison with Similar Compounds

- 1-(Cyclopropylmethyl)piperazine

- 1-(Cyclohexylmethyl)piperazine

- 1-(Cyclobutylmethyl)piperazine

Comparison: 1-(Cyclopentylmethyl)piperazine hydrochloride is unique due to its specific cyclopentylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the cyclopentylmethyl group may influence the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic profile .

Biological Activity

1-(Cyclopentylmethyl)piperazine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H21ClN2

- IUPAC Name : 1-(cyclopentylmethyl)piperazine;hydrochloride

- CAS Number : 1215167-72-8

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The cyclopentylmethyl group enhances its lipophilicity, influencing its interaction with biological targets.

This compound primarily interacts with neurotransmitter receptors, particularly the GABA (gamma-aminobutyric acid) receptors. This interaction is crucial for modulating inhibitory neurotransmission in the central nervous system (CNS), leading to various pharmacological effects such as anxiolytic and sedative properties.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral activities. It has been investigated for its efficacy against various pathogens, making it a candidate for further development in therapeutic applications .

Neuropharmacological Effects

The compound has been studied for its potential in treating neurological disorders. Its ability to modulate GABA receptor activity suggests possible applications in managing anxiety disorders, depression, and other CNS-related conditions .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains and viruses. For instance, studies have shown significant activity against multidrug-resistant strains of bacteria, highlighting its potential as an antimicrobial agent .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of this compound. In particular, studies focusing on its neuropharmacological effects reveal that it may improve symptoms associated with anxiety and depression without significant side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(Cyclopropylmethyl)piperazine | Moderate CNS activity | Less lipophilic than cyclopentyl variant |

| 1-(Cyclohexylmethyl)piperazine | Stronger sedative effects | Higher affinity for certain receptors |

| 1-(Cyclobutylmethyl)piperazine | Limited antimicrobial properties | Less effective against resistant strains |

This table illustrates how this compound stands out among similar piperazine derivatives due to its unique structural characteristics that enhance its biological activity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(Cyclopentylmethyl)piperazine hydrochloride to ensure high yield and purity?

Methodological Answer:

- Reaction Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance nucleophilic substitution between cyclopentylmethyl halides and piperazine. Ethanol or toluene can facilitate intermediate steps, as demonstrated in analogous piperazine syntheses .

- Stoichiometric Ratios: Maintain a 1:1.2 molar ratio of cyclopentylmethyl halide to piperazine to minimize side products (e.g., di-substituted derivatives). Excess piperazine improves yield but requires post-reaction neutralization .

- Purification: Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to isolate the hydrochloride salt. Confirm purity via HPLC (>98%) and melting point analysis .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns. Key signals include cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and piperazine NH/CH₂ groups (δ 2.5–3.5 ppm). Compare with PubChem data for analogous compounds .

- Mass Spectrometry (HRMS): Confirm molecular weight ([M+H]⁺ expected for C₁₁H₂₁N₂Cl) with ≤2 ppm error. Fragmentation patterns should align with cyclopentylmethyl cleavage (m/z ~83) .

- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and salt formation (Cl⁻ counterion positioning) .

Basic: How should researchers assess the compound's stability under various storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for decomposition products (e.g., free base formation or oxidation byproducts). Use LC-MS to identify degradation pathways .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) for 48 hours. Track photodegradation using UV spectroscopy (λmax shifts) and TLC .

- Recommendations: Store in amber vials at -20°C under nitrogen. Avoid aqueous solutions for long-term storage due to hydrolysis risks .

Advanced: How can researchers resolve discrepancies in NMR spectral data when analyzing this compound derivatives?

Methodological Answer:

- Dynamic Effects: For split signals in ¹H NMR, perform variable-temperature NMR (-50°C to 50°C) to identify conformational exchange (e.g., piperazine ring puckering) .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange for NH groups) to distinguish overlapping proton environments .

- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to assign ambiguous carbons .

Advanced: What experimental strategies are recommended for elucidating the compound's interaction with neurotransmitter receptors?

Methodological Answer:

- Receptor Binding Assays: Use radioligands (e.g., [³H]5-HT for serotonin receptors) to measure IC₅₀ values. Validate selectivity via competition assays against dopamine D₂ and adrenergic α₁ receptors .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor docking (e.g., 5-HT₁A homology models) to identify key interactions (e.g., hydrogen bonding with Ser159/Thr160 residues) .

- In Vivo Electrophysiology: Record neuronal firing rates in rodent dorsal raphe nuclei to assess functional serotonin modulation .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexylmethyl, fluorinated derivatives) to evaluate steric/electronic effects on receptor affinity .

- Pharmacokinetic Profiling: Measure logP (shake-flask method) and metabolic stability (hepatic microsomal assays) to optimize bioavailability. Introduce methyl/pyridyl groups to enhance BBB penetration .

- In Silico QSAR Models: Train machine learning models using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity trends and prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.